5-Bromo-1,1-difluoropentane
Description
5-Bromo-1,1-difluoropentane is a halogenated alkane featuring a bromine atom at the terminal carbon (C5) and two fluorine atoms at the first carbon (C1) of the pentane backbone. Its molecular formula is C₅H₉BrF₂, with an average molecular mass of approximately 187.03 g/mol (calculated based on analogous compounds). The presence of both bromine and fluorine substituents introduces unique electronic and steric effects, influencing its chemical behavior compared to related alkanes, alkenes, or fluorinated alcohols .
Properties
CAS No. |
157549-47-8 |
|---|---|
Molecular Formula |
C5H9BrF2 |
Molecular Weight |
187.03 g/mol |
IUPAC Name |
5-bromo-1,1-difluoropentane |
InChI |
InChI=1S/C5H9BrF2/c6-4-2-1-3-5(7)8/h5H,1-4H2 |
InChI Key |
PRJYYKITZGKQDH-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the bromination of 1,1-difluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,1-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium hydroxide or sodium ethoxide are used in elimination reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents for converting the compound into carboxylic acids or ketones.
Major Products:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Produced via elimination reactions.
Carboxylic Acids/Ketones: Resulting from oxidation reactions.
Scientific Research Applications
5-Bromo-1,1-difluoropentane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1,1-difluoropentane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and elimination, depending on the reaction conditions and the presence of specific reagents.
Comparison with Similar Compounds
1-Bromopentane (CAS 110-53-2)
Structural Differences :
- 1-Bromopentane has a bromine atom at C1, whereas 5-bromo-1,1-difluoropentane has bromine at C5 and fluorine at C1.
- The absence of fluorine in 1-bromopentane reduces its electronegativity and polarity.
5-Bromo-5,5-Difluoro-1-Pentene (CAS 74685-91-9)
Structural Differences :
- This compound is an alkene (C=C at C1) with bromine and fluorine substituents at C5, contrasting with the fully saturated backbone of this compound.
5-Bromo-4,4,5,5-Tetrafluoropentan-1-ol (PC1567K)
Structural Differences :
- This compound is a fluorinated alcohol with bromine at C5 and four fluorine atoms at C4 and C4.
5-Bromo-1,3-Cyclohexadiene
Structural Differences :
- A cyclic diene with bromine at C5, contrasting with the linear structure of this compound.
Key Research Findings
- Electronic Effects: Fluorine’s electronegativity in this compound increases the electrophilicity of adjacent carbons, accelerating nucleophilic attacks compared to non-fluorinated analogs .
- Steric Effects : The bulky bromine and fluorine substituents may hinder reaction pathways, favoring elimination over substitution in certain conditions .
- Thermal Stability : Fluorinated compounds like 5-bromo-4,4,5,5-tetrafluoropentan-1-ol exhibit higher thermal stability, a trait likely shared by this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
